molecular formula C9H7NO2 B053119 1-(Benzo[d]oxazol-2-yl)ethanone CAS No. 122433-29-8

1-(Benzo[d]oxazol-2-yl)ethanone

Cat. No. B053119
CAS RN: 122433-29-8
M. Wt: 161.16 g/mol
InChI Key: ZCNHSDWCQINSDF-UHFFFAOYSA-N
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Description

1-(Benzo[d]oxazol-2-yl)ethanone is a chemical compound with the molecular formula C9H7NO2 . It is used in the field of pharmaceutical testing .


Synthesis Analysis

The synthesis of 1-(Benzo[d]oxazol-2-yl)ethanone and related compounds has been discussed in several studies . For instance, a catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .


Molecular Structure Analysis

The molecular structure of 1-(Benzo[d]oxazol-2-yl)ethanone consists of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

1-(Benzo[d]oxazol-2-yl)ethanone is a solid at room temperature . It has a molecular weight of 161.16 g/mol . The compound is soluble in water .

Scientific Research Applications

Synthesis of Imidazoles

The compound is used in the synthesis of imidazoles. A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed. Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .

Antibacterial Activity

Benzoxazole derivatives, including “1-(Benzo[d]oxazol-2-yl)ethanone”, have been found to exhibit significant antibacterial activity. They have been tested against various Gram-positive and Gram-negative bacteria and have shown promising results .

Antifungal Activity

In addition to antibacterial properties, benzoxazole derivatives also exhibit antifungal activity. They have been tested against various fungal strains and have shown effective inhibitory activity .

Anticancer Activity

Benzoxazole derivatives have been studied for their potential anticancer activity. Some compounds have shown promising results against human colorectal carcinoma (HCT116) cancer cell line .

Anti-Inflammatory Activity

Benzoxazole derivatives are known for their anti-inflammatory properties. They have been used in the treatment of various inflammatory conditions .

Antimicrobial Activity

The presence of electron-withdrawing groups in benzoxazole derivatives, including “1-(Benzo[d]oxazol-2-yl)ethanone”, has been found to improve their antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi, and A. niger .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand the interactions between ligand and protein. This helps in the development of new drugs with improved efficacy .

Synthesis of Other Heterocycles

Benzoxazole derivatives are used as intermediates in the synthesis of other heterocycles. They have been used in the synthesis of benzimidazoles, quinazolones, benzothiazoles, and many others .

Safety and Hazards

The compound is classified as potentially hazardous. Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinsing thoroughly with water .

Future Directions

Future research could focus on exploring the potential applications of 1-(Benzo[d]oxazol-2-yl)ethanone in pharmaceuticals and other industries. The development of more efficient synthesis methods could also be an area of interest .

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNHSDWCQINSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561855
Record name 1-(1,3-Benzoxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122433-29-8
Record name 1-(1,3-Benzoxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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